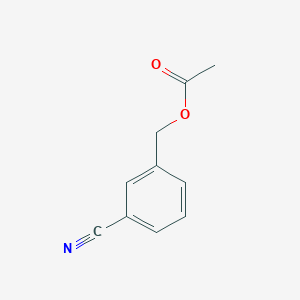

3-(Acetoxymethyl)benzonitrile

Description

Significance of Benzonitrile (B105546) Frameworks in Modern Chemical Research

The benzonitrile moiety, a benzene (B151609) ring substituted with a cyano (-C≡N) group, is a cornerstone in the synthesis of numerous organic compounds. sigmaaldrich.comatamankimya.com First reported by Hermann Fehling in 1844, who synthesized it from the thermal dehydration of ammonium (B1175870) benzoate, benzonitrile and its derivatives have become indispensable in various scientific and industrial applications. wikipedia.org

In medicinal chemistry, the nitrile group is a key functional group found in many pharmaceuticals. rsc.org Its incorporation into a molecule can enhance binding affinity to biological targets, improve pharmacokinetic profiles such as solubility and metabolic stability, and even reduce drug resistance. rsc.org More than 30 FDA-approved drugs contain a nitrile moiety, highlighting its importance in drug design. rsc.org Benzonitrile derivatives are precursors to a wide range of pharmaceuticals, including those with anticancer, antimicrobial, and anti-inflammatory properties. sigmaaldrich.comsigmaaldrich.com

Beyond pharmaceuticals, benzonitrile frameworks are integral to the dye industry, agrochemical development, and materials science. sigmaaldrich.comgoogle.com The nitrile group is a versatile synthetic handle, capable of undergoing a variety of transformations. wikipedia.org Key reactions include:

Hydrolysis: Conversion to carboxamides and subsequently to carboxylic acids. wikipedia.org

Reduction: Hydrogenation to form primary amines using reagents like lithium aluminium hydride (LiAlH₄). wikipedia.orgchemguide.co.uk

Nucleophilic Addition: Reaction with organometallic reagents, such as Grignard reagents, to produce ketones. pressbooks.publibretexts.org

Cycloaddition: Serving as a precursor for the synthesis of nitrogen-containing heterocyclic compounds. molport.comresearchgate.net

The ability of benzonitriles to form labile coordination complexes with transition metals also makes them useful as intermediates in organometallic chemistry and catalysis. pressbooks.pubresearchgate.net This reactivity underscores the importance of the benzonitrile scaffold as a versatile platform for constructing diverse and complex molecular structures. google.com

Role of Acetoxymethyl Moieties as Functional Groups and Protecting Groups in Synthetic Chemistry

The acetoxymethyl group, -CH₂OCOCH₃, plays a crucial dual role in organic synthesis, acting as both a functional group and a highly effective protecting group. molaid.com

As a protecting group , its primary application is the temporary masking of alcohol functionalities. molaid.com In a multi-step synthesis, it is often necessary to prevent a reactive group, like a hydroxyl group, from interfering with a reaction occurring elsewhere in the molecule. rsc.org The process involves three key stages: protection, reaction, and deprotection. rsc.org An alcohol can be converted to an acetoxymethyl ether, which is stable under various conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents. molaid.comlookchem.com The introduction of this group can be achieved using reagents like acetyl chloride or acetic anhydride (B1165640). molaid.com Once the desired transformations on other parts of the molecule are complete, the alcohol can be regenerated by cleaving the acetoxymethyl group, typically under mild acidic or basic aqueous conditions. molaid.com

The acetoxymethyl group is also a cornerstone of prodrug design . libretexts.orggoogle.com Prodrugs are inactive compounds that are metabolized into active drugs within the body. libretexts.org This strategy is often employed to overcome issues of poor solubility or cell membrane permeability. libretexts.orggoogle.com Polar functional groups, such as carboxylic acids or phenols, can be masked with acetoxymethyl esters (AM-esters). google.comlibretexts.org This modification increases the molecule's lipophilicity, facilitating its passage across cell membranes. libretexts.orggoogle.com Once inside the cell, ubiquitous esterase enzymes cleave the ester bond, releasing the active, polar form of the drug. google.comlibretexts.org This strategy has been successfully used to deliver fluorescent ion indicators and other biologically active molecules into cells. rsc.orglibretexts.orgnih.gov

Contextualization of 3-(Acetoxymethyl)benzonitrile as a Versatile Synthetic Intermediate and Building Block

This compound emerges as a highly valuable synthetic building block by combining the distinct chemical reactivities of the benzonitrile and acetoxymethyl groups within a single molecule. google.com This bifunctionality allows for sequential or orthogonal chemical modifications, providing a strategic advantage in the synthesis of complex target molecules.

A prominent example of its utility is found in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram and its active enantiomer, Escitalopram. google.com In a chemoenzymatic process for preparing Escitalopram, the key intermediate 4-(4-dimethylamino)-1-(4′-fluorophenyl)-1-(hydroxybutyl)-3-(hydroxymethyl)benzonitrile is acetylated to form 4-(4-dimethylamino)-1-(4′-fluorophenyl)-1-(hydroxybutyl)-3-(acetoxymethyl)benzonitrile. google.comnih.gov This step is crucial; the acetoxymethyl group serves as a protected form of the hydroxymethyl group, which is necessary for subsequent enzymatic resolution and cyclization steps to form the final active pharmaceutical ingredient. google.com The acetylation is typically performed using a reagent like acetyl chloride. google.com

The versatility of this compound stems from the independent reactivity of its two functional groups. The acetoxymethyl group can be readily hydrolyzed under basic or acidic conditions to reveal a primary benzylic alcohol, 3-(hydroxymethyl)benzonitrile. sigmaaldrich.com This alcohol can then participate in a wide range of reactions, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

Simultaneously, the nitrile group offers a separate reaction site. It can be:

Reduced to a primary amine (3-(aminomethyl)benzyl acetate).

Hydrolyzed to a carboxylic acid (3-(acetoxymethyl)benzoic acid).

Reacted with a Grignard reagent to form a ketone. pressbooks.pub

This orthogonal reactivity makes this compound a strategic intermediate, allowing chemists to build molecular complexity by selectively manipulating one functional group while leaving the other intact for a later transformation. This capability is fundamental to the concept of a synthetic building block, which provides pre-packaged functionality for the efficient assembly of target molecules.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | sigmaaldrich.comgoogle.com |

| Molecular Weight | 175.18 g/mol | sigmaaldrich.comgoogle.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI | 1S/C10H9NO2/c1-8(12)13-7-10-4-2-3-9(5-10)6-11/h2-5H,7H2,1H3 | sigmaaldrich.com |

| InChI Key | HASPIPUGHLZBHX-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | N#CC1=CC=CC(COC(C)=O)=C1 | sigmaaldrich.com |

| MDL Number | MFCD20265240 | sigmaaldrich.comgoogle.com |

Table 2: Representative Reactions of Functional Groups in this compound

| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group | Reference |

| Nitrile (-C≡N) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | wikipedia.org |

| Reduction | LiAlH₄ then H₂O | Primary Amine (-CH₂NH₂) | chemguide.co.uk | |

| Reduction | DIBAL-H then H₂O | Aldehyde (-CHO) | libretexts.org | |

| Grignard Reaction | 1. RMgX, 2. H₃O⁺ | Ketone (-C(O)R) | pressbooks.pub | |

| Acetoxymethyl (-CH₂OAc) | Hydrolysis (Deprotection) | Aqueous acid or base | Primary Alcohol (-CH₂OH) | molaid.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-cyanophenyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-8(12)13-7-10-4-2-3-9(5-10)6-11/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASPIPUGHLZBHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Acetoxymethyl Benzonitrile

Direct Synthesis Approaches to the 3-(Acetoxymethyl)benzonitrile Core Structure

Direct synthesis approaches aim to build the molecule's fundamental framework in a way that correctly places the cyano and acetoxymethyl groups. These methods can be conceptually divided into constructing the aromatic ring itself or regioselectively adding the key functional group to a pre-existing benzonitrile (B105546) scaffold.

Strategies for de novo Construction of the Benzonitrile Ring with ortho-Acetoxymethyl Functionality

The de novo synthesis of a specifically substituted benzene (B151609) ring like that in this compound is a complex undertaking. Such strategies involve the cyclization of acyclic precursors to form the aromatic ring. While powerful for creating unique substitution patterns, these methods are often multi-step and may not be the most direct route for this particular molecule. nih.govorgsyn.org

Transition-metal-catalyzed [2+2+2] cyclotrimerization of alkynes is a known method for constructing benzene rings, but it often yields a mixture of isomers, making it challenging to achieve the desired 1,3-substitution pattern exclusively. orgsyn.org More modern approaches, such as molybdenum-catalyzed deoxygenative coupling of ynones and allylic amines, offer novel pathways to meta-substituted benzenes. orgsyn.org However, the application of these methods to generate a benzonitrile ring with an adjacent acetoxymethyl precursor would require highly specialized starting materials and has not been specifically documented for this target compound.

Regioselective Introduction of the Acetoxymethyl Group onto Benzonitrile Scaffolds

A more direct approach involves the regioselective functionalization of the benzonitrile C-H bonds. The cyano group is a meta-directing deactivator in electrophilic aromatic substitution, which complicates the direct introduction of functional groups at the desired position. However, advancements in C-H functionalization have provided new tools for achieving non-traditional substitution patterns.

Directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond, is a prominent strategy. For instance, nitrile-based templates attached via a cleavable silicon tether have been developed to achieve meta-selective C-H functionalization of arenes. nih.govacs.orgnih.govelsevierpure.com This strategy allows for the coupling of the aromatic ring with various partners, although direct acetoxymethylation via this method is not yet established. Another approach involves nucleophilic aromatic substitution of hydrogen, where highly reactive nucleophiles can displace a hydrogen atom on an electron-deficient ring like benzonitrile, though controlling the regioselectivity for the meta position remains a significant challenge. researchgate.net

Precursor Transformation and Functional Group Interconversion Routes

The most practical and widely employed methods for synthesizing this compound involve modifying a precursor molecule that already contains the benzonitrile core. These routes focus on efficient functional group interconversions.

Acetylation of 3-(Hydroxymethyl)benzonitrile and Related Alcohols

The most straightforward synthesis involves the acetylation of the corresponding benzyl (B1604629) alcohol, 3-(hydroxymethyl)benzonitrile. This standard organic transformation can be accomplished using various acetylating agents under mild conditions.

Commonly, acetic anhydride (B1165640) is used as the acetylating agent, often in the presence of a base catalyst such as pyridine (B92270) or a tertiary amine, or an acid catalyst. Solvent-free methods have also been developed, offering a greener alternative. For example, heating the alcohol with acetic anhydride at moderate temperatures (e.g., 60°C) can lead to complete conversion to the desired ester. mdpi.com The reaction can also be performed at room temperature, although reaction times may be longer. frontiersin.org

| Acetylating Agent | Catalyst/Conditions | Temperature | Outcome |

| Acetic Anhydride | Base (e.g., Pyridine, Et3N) | Room Temp. - 60°C | High yield of acetate (B1210297) ester |

| Acetic Anhydride | Solvent-free | 60°C | Efficient conversion |

| Acetyl Chloride | Base (e.g., Pyridine) | ~0°C to Room Temp. | High yield, produces HCl byproduct |

| Isopropenyl Acetate | Acid or Metal Catalyst (e.g., VOSO₄) | 60°C | Greener alternative to Ac₂O nih.gov |

Conversion of Other Benzylic Functionalities to Acetoxymethyl Groups

An alternative strategy begins with a different functional group at the benzylic position, which is then converted to the acetoxymethyl group. A common and practical precursor is 3-(bromomethyl)benzonitrile (B105621), also known as 3-cyanobenzyl bromide. sigmaaldrich.comnih.gov

This benzylic bromide can be readily converted to this compound via a nucleophilic substitution reaction (SN2) with an acetate salt, such as sodium acetate or potassium acetate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the substitution.

Another potential precursor is 3-methylbenzonitrile (B1361078) (m-tolunitrile). sigmaaldrich.com The methyl group can be functionalized through several methods:

Radical Bromination followed by Substitution: The methyl group can be converted to a bromomethyl group using N-bromosuccinimide (NBS) with a radical initiator like AIBN. rsc.org The resulting 3-(bromomethyl)benzonitrile is then treated with an acetate salt as described above.

Benzylic Oxidation/Acetoxylation: Direct conversion of the benzylic C-H bond to an acetate is also possible. Electrochemical methods have been developed for the acyloxylation of benzylic C(sp³)–H bonds, providing a direct route from the methyl group to the desired ester. nih.gov Desulfurative acetoxylation from alkyl benzyl sulfides is another specialized method that can yield the target product. mdpi.com

| Starting Material | Reagents | Key Intermediate |

| 3-(Bromomethyl)benzonitrile | Sodium Acetate, DMF | Direct to product |

| 3-Methylbenzonitrile | 1. NBS, AIBN2. Sodium Acetate, DMF | 3-(Bromomethyl)benzonitrile |

| 3-Methylbenzonitrile | Electrochemical acyloxylation | Direct to product |

Nitrile Group Formation from Precursors (e.g., Ammoxidation of Alkylbenzenes to Benzonitrile Derivatives)

In this synthetic approach, the acetoxymethyl group is already present on the benzene ring, and the final step is the formation of the nitrile group. The industrial production of benzonitriles often relies on the ammoxidation of toluenes. wikipedia.orgmedcraveonline.com

This process involves reacting a methyl-substituted benzene with ammonia (B1221849) and oxygen at high temperatures over a metal oxide catalyst (e.g., based on vanadium and molybdenum). wikipedia.orgtue.nl The reaction is known to tolerate various substituents on the aromatic ring, such as halogens. wikipedia.org Therefore, it is plausible that 3-(acetoxymethyl)toluene could be a substrate for ammoxidation to produce this compound. However, the ester functionality of the acetoxymethyl group may not be stable under the harsh reaction conditions (typically >300°C) required for ammoxidation, potentially leading to decomposition or side reactions.

More recent developments include visible-light-promoted, metal-free ammoxidation methods that operate under significantly milder conditions (e.g., 40°C), which might be more compatible with the acetoxy group. chemrxiv.org

Other classical methods for nitrile formation could also be applied:

Sandmeyer Reaction: Starting from 3-(acetoxymethyl)aniline, diazotization followed by treatment with a cyanide salt (e.g., CuCN) would yield the target nitrile.

Dehydration of Amides: The dehydration of 3-(acetoxymethyl)benzamide using a dehydrating agent would also form the nitrile.

Catalytic Synthesis Methodologies for the Preparation of this compound

Catalytic methods are central to modern organic synthesis, offering efficient routes to complex molecules. For this compound, these methodologies include processes driven by transition metals, organocatalysts, and enzymes, each providing unique advantages in terms of selectivity and efficiency.

Transition Metal-Catalyzed Processes (e.g., Palladium-Mediated, Copper-Promoted)

Transition metals, particularly palladium and copper, are powerful catalysts for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of substituted benzonitriles.

Palladium-Mediated Processes: Palladium catalysts are extensively used for cross-coupling reactions to introduce the cyano group onto an aromatic ring. A common precursor, 3-(bromomethyl)benzonitrile, can be synthesized and subsequently transformed. Alternatively, a more direct approach involves the palladium-catalyzed cyanation of an aryl halide or triflate. For a molecule like this compound, a plausible route would involve the palladium-catalyzed cyanation of 3-(acetoxymethyl)bromobenzene using a cyanide source like zinc cyanide or potassium ferrocyanide. figshare.com The latter is often favored in scalable processes due to its lower toxicity. figshare.com

Another relevant palladium-catalyzed transformation is the C–H activation/acetoxylation of a methyl group on a benzonitrile precursor, such as 3-methylbenzonitrile (m-tolunitrile). Directed C–H functionalization reactions can regioselectively introduce an acetoxy group. For instance, palladium-catalyzed C–H acetoxylation has been successfully applied to various aromatic and heterocyclic systems.

Copper-Promoted Processes: Copper catalysts are also widely employed in cyanation reactions, often referred to as Rosenmund–von Braun reactions. These reactions typically involve the conversion of aryl halides to benzonitriles using copper(I) cyanide, often at elevated temperatures. Copper-promoted reactions can also be involved in the synthesis of related heterocyclic structures that may serve as precursors or showcase analogous bond formations. nih.gov For example, copper-catalyzed multicomponent reactions have been developed for the synthesis of complex nitrogen-containing heterocycles. rsc.org While a direct copper-promoted synthesis of this compound is not extensively documented, the principles of copper-catalyzed C-O and C-N bond formation are fundamental in synthetic strategies that could be adapted for its synthesis. semanticscholar.orgorganic-chemistry.org

Organocatalytic Systems for this compound Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. N-Heterocyclic Carbenes (NHCs) are a prominent class of organocatalysts that have been successfully used in the synthesis of complex benzonitriles.

A notable application is the atroposelective synthesis of axially chiral benzonitriles, which demonstrates the capability of organocatalysis to control complex stereochemistry. nih.govresearchgate.net In a typical reaction, an NHC catalyst activates a substrate, such as an aldehyde, facilitating a cascade reaction that ultimately forms the benzonitrile moiety. nih.gov While this compound is not chiral, these advanced methods highlight the potential of organocatalysis to construct the benzonitrile framework under mild conditions. acs.org For instance, an NHC-catalyzed benzannulation protocol can be used to assemble the benzonitrile framework from simpler precursors. acs.org

Below is a table summarizing representative conditions for an NHC-catalyzed reaction leading to a benzonitrile derivative. nih.gov

| Entry | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 20 | DBU | Toluene | 24 | 85 |

| 2 | 20 | DBU | THF | 24 | 78 |

| 3 | 20 | K₂CO₃ | Toluene | 24 | <10 |

| 4 | 10 | DBU | Toluene | 36 | 82 |

Chemo-Enzymatic Approaches for Enantioselective Preparation of Related Chiral Intermediates

Chemo-enzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis. For this compound, which is achiral, these approaches are most relevant for the synthesis of chiral precursors or analogs. The key chiral intermediate would be enantiopure 3-(1-hydroxyethyl)benzonitrile (B1338698) or related chiral benzyl alcohols.

Enzymes, such as lipases, are widely used for the kinetic resolution of racemic alcohols. nih.gov A racemic mixture of a suitable benzyl alcohol precursor could be acylated using a lipase, which selectively reacts with one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric purity. mdpi.com

Another powerful biocatalytic tool is the use of aldoxime dehydratases (Oxd), which convert aldoximes to nitriles under mild, aqueous conditions, avoiding the use of toxic cyanide reagents. nih.gov A chemo-enzymatic route could involve the chemical synthesis of 3-(acetoxymethyl)benzaldehyde, followed by condensation with hydroxylamine (B1172632) to form the corresponding aldoxime. Subsequent enzymatic dehydration using an Oxd would yield the target this compound. nih.gov This approach is highly attractive from a green chemistry perspective. nih.gov

One-Pot and Cascade Reaction Sequences for Enhanced Synthetic Efficiency

For example, cascade reactions starting from ortho-carbonyl-substituted benzonitriles can lead to complex heterocyclic systems in a single step. acs.orgnih.gov Although the starting material is different, the principle of designing a reaction sequence where the initial product undergoes further spontaneous transformations is applicable. A hypothetical one-pot synthesis of this compound could involve the reaction of a suitable precursor that undergoes tandem C-H activation and cyanation. tandfonline.com

A practical example of a one-pot synthesis of 2-aryl-substituted nitriles involves the reaction of benzyne (B1209423) with 2-lithionitriles, which provides the product efficiently under mild conditions. tandfonline.comtandfonline.com Such strategies significantly enhance synthetic efficiency compared to classical multi-step procedures. rsc.orgtandfonline.com

The table below shows results from a base-promoted cascade reaction for the synthesis of isoindolin-1-ones from 2-acetylbenzonitrile, illustrating the efficiency of cascade methodologies. acs.org

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | KOtBu | CH₃CN | r.t. | 1 | 86 |

| 2 | KOtBu | DMSO | r.t. | 1 | complex mixture |

| 3 | K₂CO₃ | CH₃CN | 50 | 24 | 91 |

| 4 | K₂CO₃ | DMSO | 50 | 24 | 45 |

Considerations for Scalable Synthesis and Green Chemistry Principles

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability, safety, cost, and environmental impact. Green chemistry principles provide a framework for developing more sustainable chemical processes.

Scalable Synthesis: For a compound like this compound, scalability hinges on the availability of starting materials and the robustness of the synthetic route. Palladium-catalyzed cyanation using potassium ferrocyanide as the cyanide source is a method that has been demonstrated to be practical and scalable for benzonitrile derivatives. figshare.com The use of flow chemistry can also be a key enabling technology for scaling up reactions, offering better control over reaction parameters and improving safety. Transfer hydrogenation of nitriles is another process that has been demonstrated on a gram-scale, indicating its potential for larger-scale production of related amines. researchgate.net

Green Chemistry Principles: Several aspects of green chemistry are relevant to the synthesis of this compound:

Atom Economy: Designing reactions that incorporate the maximum amount of starting material into the final product. One-pot and cascade reactions are inherently more atom-economical as they reduce the need for intermediate isolation. rsc.org Nitrile hydration to form amides is a 100% atom-economic reaction. researchgate.netbit.edu.cn

Use of Safer Chemicals: Avoiding toxic reagents like heavy metals or cyanide salts is a primary goal. The use of potassium ferrocyanide is an improvement over more toxic cyanide sources. figshare.com Biocatalytic routes using enzymes like aldoxime dehydratase completely eliminate the need for cyanide reagents. nih.gov

Catalysis: The use of catalytic reagents (metal, organo-, or bio-catalysts) is superior to stoichiometric reagents as they are used in smaller quantities and can be recycled. medcraveonline.com

Benign Solvents: The choice of solvent has a significant environmental impact. The use of ionic liquids, which can act as both solvent and catalyst and are often recyclable, represents a green alternative. rsc.org Water is the most desirable green solvent, and many biocatalytic processes are performed in aqueous media. nih.govresearchgate.net

A green synthesis route for benzonitrile has been developed using an ionic liquid that serves as a co-solvent, catalyst, and phase-separation agent, eliminating the need for a metal salt catalyst and simplifying the separation process. rsc.org This approach achieves a 100% yield and allows for the easy recovery and recycling of the ionic liquid. rsc.org

Chemical Reactivity and Derivatization Strategies of 3 Acetoxymethyl Benzonitrile

Transformations Involving the Acetoxymethyl Ester Group

The acetoxymethyl group in 3-(acetoxymethyl)benzonitrile offers several avenues for chemical modification, including hydrolysis, transesterification, and nucleophilic displacement at the benzylic carbon, as well as oxidative and reductive manipulations.

Hydrolysis and Transesterification Reactions

The ester functionality of this compound can be readily cleaved through hydrolysis to yield 3-(hydroxymethyl)benzonitrile, also known as 3-cyanobenzyl alcohol. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the ester is typically heated with a mineral acid such as hydrochloric acid or sulfuric acid in an aqueous solution. Basic hydrolysis is often achieved by heating with an aqueous solution of a strong base like sodium hydroxide (B78521). Enzymatic hydrolysis, employing esterases, also presents a mild and selective method for this transformation.

Transesterification, the process of exchanging the acetyl group for a different acyl group, can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. For instance, acid-catalyzed transesterification of the analogous benzyl (B1604629) acetate (B1210297) has been successfully performed in glycerol, which acts as both a solvent and the acyl acceptor.

Table 1: Representative Conditions for Hydrolysis and Transesterification of Benzylic Acetates

| Transformation | Reagents and Conditions | Product |

| Acidic Hydrolysis | Dilute HCl or H2SO4, heat | 3-(Hydroxymethyl)benzonitrile |

| Basic Hydrolysis | NaOH(aq), heat | 3-(Hydroxymethyl)benzonitrile |

| Transesterification | Glycerol, acid catalyst, heat | 3-(Glyceroxymethyl)benzonitrile |

Nucleophilic Displacement Reactions at the Benzylic Carbon

The benzylic carbon of this compound is susceptible to nucleophilic attack, leading to the displacement of the acetate group. This provides a pathway for the introduction of a variety of functional groups at the benzylic position. For this to occur, the acetate group, which is a relatively poor leaving group, often requires protonation or conversion to a better leaving group.

Alternatively, the corresponding 3-(bromomethyl)benzonitrile (B105621) or 3-(chloromethyl)benzonitrile, which can be synthesized from 3-(hydroxymethyl)benzonitrile, are excellent substrates for nucleophilic substitution reactions. A wide range of nucleophiles, including halides, cyanide, azide (B81097), and alkoxides, can be used to displace the leaving group and form new carbon-heteroatom or carbon-carbon bonds.

Oxidative and Reductive Manipulations of the Acetoxymethyl Moiety

The acetoxymethyl group can be manipulated through both oxidation and reduction, although this may require a two-step process involving initial hydrolysis to the corresponding alcohol. The resulting 3-(hydroxymethyl)benzonitrile can then be oxidized to 3-cyanobenzaldehyde (B1676564) or further to 3-cyanobenzoic acid. Common oxidizing agents for the conversion of benzylic alcohols to aldehydes include manganese dioxide (MnO2) and pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the benzylic alcohol directly to the carboxylic acid.

Reduction of the acetoxymethyl group to a methyl group (3-methylbenzonitrile or m-tolunitrile) is a more challenging transformation. A common strategy involves the initial hydrolysis to 3-(hydroxymethyl)benzonitrile, followed by reduction of the benzylic alcohol. A two-phase system using hydriodic acid and red phosphorus has been shown to be effective for the reduction of benzylic alcohols to the corresponding alkanes.

Reactions of the Nitrile Functionality

The nitrile group of this compound is a versatile functional group that can undergo hydration, hydrolysis, and reduction.

Hydration and Hydrolysis to Carboxamides and Carboxylic Acids

The carbon-nitrogen triple bond of the nitrile can be hydrated to form a carboxamide or fully hydrolyzed to a carboxylic acid. The selective partial hydrolysis to the amide, 3-(acetoxymethyl)benzamide, can be achieved under controlled basic conditions. For instance, using sodium hydroxide in a mixture of ethanol (B145695) and water at elevated temperatures can favor the formation of the amide.

Complete hydrolysis to 3-(acetoxymethyl)benzoic acid is typically carried out under more vigorous acidic or basic conditions with prolonged heating. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.

Table 2: Conditions for Hydrolysis of the Nitrile Group in Benzonitrile (B105546) Derivatives

| Product | Reagents and Conditions |

| 3-(Acetoxymethyl)benzamide | NaOH, Ethanol/Water, 90°C |

| 3-(Acetoxymethyl)benzoic acid | H2SO4(aq), heat or NaOH(aq), prolonged heat, then H3O+ |

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine, yielding [3-(acetoxymethyl)phenyl]methanamine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2) under a hydrogen atmosphere is a common and effective method.

Chemical reducing agents are also widely used. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that readily converts nitriles to primary amines. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF) or diisopropylaminoborane, also offer efficient and often more selective reduction of nitriles. The selectivity of the reduction can be crucial, especially

Nitrile Cycloaddition Reactions for Heterocycle Synthesis (e.g., Triazoles)

The nitrile functional group of this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles through cycloaddition reactions. A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. In these reactions, the nitrile acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered ring.

One of the most significant applications of this reaction is the synthesis of triazoles. Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry for creating 1,2,3-triazoles. While this reaction classically involves an azide and a terminal alkyne, derivatives of this compound can be readily prepared to participate. For instance, the acetoxymethyl group can be modified into an azide or an alkyne, allowing it to be clicked with a corresponding reaction partner to yield a triazole-containing benzonitrile derivative mdpi.com.

Furthermore, the nitrile group itself can react with certain 1,3-dipoles, such as nitrile oxides, to form 1,2,4-oxadiazoles, or with nitrile imines to yield 1,2,4-triazoles mdpi.com. The reaction of nitrile oxides with dipolarophiles is a well-established method for constructing isoxazoline (B3343090) rings and related heterocycles nih.gov. The reaction of an electrophilically activated benzonitrile N-oxide with a suitable dipolarophile proceeds via a concerted but highly asynchronous transition state testbook.com. While specific studies on this compound are limited, the reactivity of the benzonitrile core suggests its utility in these synthetic strategies. The general mechanism for such a cycloaddition is outlined below:

Table 1: Examples of Heterocycles Synthesized via Nitrile Cycloaddition

| Heterocycle Class | Reactants | General Product Structure |

|---|---|---|

| 1,2,3-Triazole | Derivative of this compound (as alkyne or azide) + Azide or Alkyne | Benzonitrile core linked to a 1,2,3-triazole ring |

| 1,2,4-Oxadiazole (B8745197) | This compound + Nitrile Oxide | Benzonitrile core linked to a 1,2,4-oxadiazole ring |

These cycloaddition reactions are synthetically valuable due to their high degree of efficiency, selectivity, and functional group tolerance, making them powerful tools for drug discovery and materials science libretexts.org.

Coordination Chemistry of the Nitrile Ligand with Transition Metals

The nitrile group of this compound can act as a ligand, coordinating to transition metals through the lone pair of electrons on the nitrogen atom. Benzonitrile and its derivatives are classified as weakly coordinating, labile ligands. This lability is synthetically useful, as the nitrile ligand can be easily displaced by a stronger, incoming ligand, making nitrile-metal complexes valuable precursors for a wide range of catalysts and coordination compounds pearson.com.

Transition metal nitrile complexes are typically prepared by dissolving an anhydrous metal salt in the nitrile solvent or by oxidizing a metal suspension in the presence of the nitrile acs.org. Common examples include complexes with palladium, copper, molybdenum, and nickel acs.orgnih.gov. For instance, bis(benzonitrile)palladium dichloride, PdCl₂(PhCN)₂, is a widely used source of "PdCl₂" in catalysis.

The coordination of the nitrile to a metal center activates the nitrile group. The metal-nitrile bond involves σ-donation from the nitrogen lone pair to the metal and, in some cases, π-back-donation from the metal's d-orbitals into the π* orbitals of the C≡N bond pearson.com. This back-donation is consistent with nitriles functioning as π-acceptor ligands acs.org. This electronic interaction can make the nitrile carbon more susceptible to nucleophilic attack, which is the basis for metal-catalyzed nitrile hydrolysis and other transformations acs.orgmdpi.com.

Recent research has also focused on designing specific benzonitrile-containing bidentate ligands for cross-coupling reactions. These ligands can stabilize low-valent metal centers (e.g., Ni) and promote desired reaction pathways like reductive elimination over side reactions such as β-hydride elimination organic-chemistry.org. The this compound molecule could similarly serve as a ligand in various catalytic systems.

Table 2: Common Transition Metal Complexes with Nitrile Ligands

| Metal Center | Example Complex Formula | Common Application |

|---|---|---|

| Palladium (Pd) | PdCl₂(PhCN)₂ | Catalyst precursor in cross-coupling reactions |

| Copper (Cu) | [Cu(MeCN)₄]⁺PF₆⁻ | Reagent in coordination and organic synthesis |

| Molybdenum (Mo) | Mo(CO)₃(C₂H₅CN)₃ | Source of "Mo(CO)₃" moiety |

Electrophilic and Nucleophilic Reactions on the Aromatic Ring

Regioselectivity in Aromatic Substitution Reactions

The regiochemical outcome of substitution reactions on the aromatic ring of this compound is governed by the directing effects of its two substituents: the nitrile (-CN) group and the acetoxymethyl (-CH₂OAc) group.

Electrophilic Aromatic Substitution (EAS): In EAS reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), the incoming electrophile attacks the electron-rich aromatic ring. The substituents on the ring dictate the position of this attack.

The nitrile group (-CN) is a strong electron-withdrawing group due to both induction and resonance. It deactivates the ring towards electrophilic attack and is a meta-director wikipedia.orgacs.org.

The acetoxymethyl group (-CH₂OAc) is more complex. The methylene (B1212753) (-CH₂) linker is weakly electron-donating by induction, which would typically direct incoming electrophiles to the ortho and para positions. However, the electronegative acetate moiety will have an attenuating effect.

Considering the positions relative to both groups, the directing effects can be summarized as follows:

Position 2: ortho to -CH₂OAc, ortho to -CN

Position 4: ortho to -CH₂OAc, meta to -CN

Position 5: meta to -CH₂OAc, para to -CN

Position 6: para to -CH₂OAc, meta to -CN

The powerful deactivating and meta-directing nature of the nitrile group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions meta to the nitrile group, which are positions 5 and 6 (relative to the -CH₂OAc group at C3). Between these, position 6 is also para to the weakly activating -CH₂OAc group, potentially making it the most favored site for substitution, although steric hindrance from the acetoxymethyl group could favor position 5.

Nucleophilic Aromatic Substitution (SₙAr): SₙAr reactions require a strong electron-withdrawing group positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged Meisenheimer intermediate nih.govresearchgate.net. This compound does not possess a typical leaving group on the aromatic ring. For a derivative, such as 3-(acetoxymethyl)-4-chlorobenzonitrile, the nitrile group is para to the chlorine leaving group, strongly activating it for nucleophilic substitution at the C4 position. Conversely, in 3-(acetoxymethyl)-2-chlorobenzonitrile, the nitrile is ortho to the chlorine, also activating it for SₙAr.

Table 3: Predicted Regioselectivity of Aromatic Substitution on this compound

| Reaction Type | Directing Group 1 (-CH₂OAc at C3) | Directing Group 2 (-CN at C1) | Predicted Major Product Position(s) |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Weakly activating, ortho, para-director | Deactivating, meta-director | C5 and C6 |

Directed C-H Functionalization Strategies on the Benzonitrile Core

Transition metal-catalyzed C-H functionalization has become a powerful tool for the efficient modification of aromatic cores. In this context, the nitrile group of this compound can serve as an intrinsic directing group to control the regioselectivity of these transformations researchgate.net.

The nitrogen atom of the nitrile coordinates to a metal catalyst (e.g., palladium, rhodium), positioning it in proximity to specific C-H bonds on the benzonitrile core. This chelation assistance facilitates the cleavage of a typically unreactive C-H bond and its subsequent conversion into a C-C or C-heteroatom bond.

Pioneering work has demonstrated that nitrile-based templates can direct C-H activation to the meta position of the aromatic ring rsc.orgnih.gov. This is achieved using a specifically designed template that creates a large macrocyclic pre-transition state, making the otherwise disfavored meta C-H bond accessible to the metal center. While this often requires a removable tether, the nitrile group itself can direct functionalization. For this compound, the nitrile group at C1 would be expected to direct functionalization to the two ortho C-H bonds at positions C2 and C6. The presence of the substituent at C3 may introduce a steric bias, potentially favoring functionalization at the C2 position over the more hindered C6 position.

These strategies enable reactions such as olefination, arylation, and acetoxylation to be performed directly on the benzonitrile core, bypassing the need for pre-functionalized starting materials and offering a more atom-economical synthetic route.

Stereoselective Transformations Yielding Chiral Derivatives

The prochiral structure of this compound offers several avenues for stereoselective transformations to generate chiral derivatives, which is crucial in medicinal chemistry where enantiomers often exhibit different biological activities nih.gov.

Asymmetric C-H Functionalization of the Benzylic Position: The methylene group (-CH₂OAc) is a benzylic position. Palladium pincer-complexes have been shown to catalyze the α-C-H bond functionalization of benzyl nitriles acs.org. By employing a chiral catalyst system, it is possible to achieve enantioselective coupling of this benzylic carbon with various electrophiles, such as imines, to produce chiral β-aminonitriles with a newly formed stereocenter adjacent to the aromatic ring acs.orgscilit.com. Photocatalytic methods combined with chiral nickel catalysts have also been developed for the enantioselective functionalization of benzylic C-H bonds rsc.org.

Stereoselective Reduction of the Nitrile: While the reduction of a nitrile typically yields a primary amine, it is possible to achieve this stereoselectively under certain conditions, particularly if the nitrile is first converted to an intermediate that can be reduced asymmetrically. For instance, conversion to a ketimine followed by asymmetric hydrogenation using a chiral catalyst (e.g., a chiral rhodium or iridium complex) could yield a chiral primary amine.

Enantioselective Reactions involving the Aromatic Ring: Asymmetric C-H functionalization can also be directed at the aromatic ring itself. Using chiral transient directing groups in combination with a transition metal catalyst, it is possible to achieve enantioselective functionalization of C-H bonds, creating stereogenic centers nih.gov.

Derivatization followed by Asymmetric Transformation: The molecule can be elaborated into a substrate suitable for a well-established asymmetric reaction. For example, conversion to an α,β-unsaturated ketone derivative would allow for asymmetric conjugate addition or enantioselective reduction of the C=C or C=O bond.

These strategies highlight the potential of this compound as a scaffold for the synthesis of valuable, enantiomerically enriched compounds.

Advanced Synthetic Applications of 3 Acetoxymethyl Benzonitrile As a Chemical Building Block

Precursor in Pharmaceutical Intermediate Synthesis

The benzonitrile (B105546) motif is integral to many biologically active molecules due to its favorable pharmacokinetic properties and its ability to participate in key interactions with biological targets. nbinno.comnbinno.com Consequently, functionalized benzonitriles like 3-(Acetoxymethyl)benzonitrile are crucial starting materials in the development of new drugs, particularly for neurological and cardiovascular disorders. nbinno.com

Chirality is a fundamental aspect of drug design, as different enantiomers of a drug molecule can have vastly different biological activities. nih.gov The synthesis of single-enantiomer drugs often requires carefully designed chiral precursors. nih.gov The benzonitrile structure is a key component in several chiral pharmaceuticals, including the widely used antidepressant Escitalopram. nih.govnih.gov

The formal synthesis of Escitalopram, the active S-enantiomer of Citalopram, relies on the construction of a key diol intermediate, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile. google.compatsnap.com This intermediate is typically synthesized from 5-cyanophthalide through successive Grignard reactions. google.comnih.gov In this multi-step synthesis, the 3-(hydroxymethyl)benzonitrile core of the intermediate is pivotal.

| Compound Name | Role in Synthesis | Key Transformation |

|---|---|---|

| 5-Cyanophthalide | Initial Starting Material | Ring-opening via Grignard reaction to form the 3-(hydroxymethyl)benzonitrile core. google.comnih.gov |

| This compound | Protected Precursor | Protects the hydroxymethyl group during carbon chain elaboration. |

| 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile | Key Diol Intermediate | Undergoes chiral resolution and subsequent cyclization. nih.govgoogle.com |

| Escitalopram | Final Active Pharmaceutical Ingredient | Formed by cyclization of the resolved S-enantiomer of the diol intermediate. nih.gov |

The modification of existing antibiotics is a critical strategy for combating the rise of drug-resistant bacteria. asianpubs.org The formation of Schiff bases (imines) from an antibiotic containing a primary amine and a carbonyl compound is a common method to create new derivatives with potentially enhanced antimicrobial activity. researchgate.netchemmethod.com Cephalosporin antibiotics, which often feature a primary amino group, are frequently used scaffolds for such modifications. researchgate.net

This compound can be utilized as a precursor for the aldehyde component required for Schiff base formation. The nitrile group can be reduced to an aldehyde (formyl group) through established synthetic methods. The resulting 3-(acetoxymethyl)benzaldehyde can then be condensed with the amino group of a cephalosporin core, such as 7-aminocephalosporanic acid (7-ACA), to yield a Cephalosporin Schiff base derivative. The acetoxymethyl group remains available for further modification or can be hydrolyzed to the hydroxymethyl group, which may influence the solubility and biological activity of the final compound. This synthetic route allows for the incorporation of the benzonitrile-derived moiety into the antibiotic structure, potentially leading to novel compounds with improved efficacy against resistant bacterial strains. researchgate.net

Utilization in the Synthesis of Agrochemicals

Benzonitrile derivatives are a well-established class of compounds in the agrochemical industry, serving as key intermediates for herbicides, fungicides, and insecticides. nbinno.comnbinno.com The nitrile group is a versatile synthon that can be elaborated into various functionalities found in active agrochemical ingredients. acs.org For example, certain chiral benzonitriles have shown promising antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae, which causes bacterial blight in rice, highlighting their potential in plant protection. nih.gov

This compound, with its two functional groups, is a valuable building block for creating novel and complex agrochemicals. Its structure can be incorporated into larger molecules to fine-tune properties such as efficacy, selectivity, and environmental persistence. Patents in the agrochemical field often describe complex molecules containing substituted benzene (B151609) rings, and building blocks like this compound provide a direct route to such structures, potentially leading to the development of new, more effective crop protection agents. google.comgoogle.com

Construction of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in medicinal chemistry and materials science. eurekalert.orgsigmaaldrich.com The synthesis of these ring systems is a central goal of organic chemistry. nih.gov Benzonitriles are excellent precursors for constructing nitrogen-containing heterocycles due to the reactivity of the nitrile group. nih.gov

The nitrile functionality of this compound can undergo cyclization reactions with a variety of reagents to form different heterocyclic rings. For instance, cascade reactions involving ortho-substituted benzonitriles are known to produce isoindolin-1-ones. nih.gov While this compound is meta-substituted, the principle of using the nitrile group as an electrophilic or nucleophilic partner in cyclization remains. It can react with dinucleophiles such as hydrazines, hydroxylamines, or ureas to construct five- or six-membered heterocyclic systems like pyrazoles, oxadiazoles, or pyrimidines. These reactions provide a powerful tool for generating molecular diversity from a single, readily available building block. researchgate.netmdpi.com

| Reactant Class | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Hydrazines | Pyrazoles, Triazoles | Condensation/Cyclization |

| Azides | Tetrazoles | [3+2] Cycloaddition |

| Amidines/Ureas | Pyrimidines, Triazines | Condensation/Cyclization |

| Thiols/Thioureas | Thiazoles, Benzothiazines | Condensation/Cyclization researchgate.net |

Role in Specialty Chemical Manufacturing

Beyond pharmaceuticals and agrochemicals, benzonitrile and its derivatives are important intermediates in the broader chemical industry, including the production of dyes, polymers, and other specialty chemicals. atamanchemicals.comrsc.org They can serve as solvents for certain polymers and resins or as additives in processes like nickel-plating. atamanchemicals.com

The structure of this compound makes it a candidate for incorporation into specialty polymers and advanced materials. The aromatic ring and nitrile group can contribute to thermal stability and specific electronic properties. For instance, benzonitrile-based molecules have been investigated for their use in materials with thermally activated delayed fluorescence (TADF), which are important for developing efficient organic light-emitting diodes (OLEDs). researchgate.net The ability to functionalize the molecule at the acetoxymethyl position allows for its covalent incorporation into a polymer chain or attachment to a surface, enabling the creation of materials with tailored properties for advanced applications.

Mechanistic and Theoretical Investigations Pertaining to 3 Acetoxymethyl Benzonitrile

Reaction Pathway Elucidation for Its Formation and Transformations

The formation of 3-(Acetoxymethyl)benzonitrile typically involves the functionalization of the benzylic position of 3-methylbenzonitrile (B1361078). Its transformations, conversely, often center on reactions of the nitrile or ester moieties. The mechanisms governing these processes can be categorized into radical, organometallic, and acid/base-catalyzed pathways.

Radical reactions offer a pathway for the direct functionalization of C(sp³)–H bonds, such as the benzylic C-H bonds in 3-methylbenzonitrile. The benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical with the aromatic ring. chemistry.coach

A plausible radical mechanism for the formation of this compound from 3-methylbenzonitrile involves a free-radical chain reaction, often initiated by the thermal decomposition of a peroxide, such as di-tert-butyl peroxide (DTBP). organic-chemistry.org

Proposed Radical Formation Pathway:

Initiation: The reaction begins with the homolytic cleavage of a radical initiator (e.g., peroxide) to generate free radicals.

Propagation:

A radical abstracts a hydrogen atom from the benzylic carbon of 3-methylbenzonitrile. This step is favored due to the formation of a resonance-stabilized 3-cyanobenzyl radical.

The 3-cyanobenzyl radical then reacts with an acetoxy source. For instance, in an oxidative esterification with a carboxylic acid, the radical could be trapped by an oxidant to form a carbocation which then reacts with the acid, or it could participate in a more complex radical-mediated process. In reactions using peroxides, a subsequent reaction with a peroxide molecule can lead to the formation of the ester.

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. chemistry.coach

The benzylic C–H oxidation can be mediated by various catalysts and oxidants, often proceeding through a benzyl (B1604629) radical intermediate which, upon reaction with oxygen, can form a peroxide that subsequently yields the desired product. mdpi.com

Organometallic catalysis, particularly with transition metals like palladium, provides a highly efficient and selective method for the C–H functionalization of alkylarenes to form benzyl esters. organic-chemistry.orgresearchgate.net The direct C(sp³)–H acyloxylation of a precursor like 3-methylbenzonitrile is a prominent example.

A widely supported mechanism for palladium-catalyzed C–H acetoxylation involves a Pd(II)/Pd(IV) catalytic cycle. nih.gov

Proposed Palladium-Catalyzed Formation Pathway:

C–H Activation: The catalyst, typically Palladium(II) acetate (B1210297) (Pd(OAc)₂), coordinates to the substrate and facilitates the cleavage of a benzylic C–H bond. This forms a five-membered cyclopalladated intermediate (a palladacycle).

Oxidation: The Pd(II) intermediate is oxidized to a high-valent Pd(IV) species by an external oxidant, such as Phenyliodine diacetate (PhI(OAc)₂). During this step, acetate ligands are transferred to the palladium center.

Reductive Elimination: The key C–O bond-forming step occurs via reductive elimination from the Pd(IV) complex. This step releases the this compound product and regenerates a Pd(II) species, allowing the catalytic cycle to continue. nih.gov

The rate-limiting step in this process is often the initial C–H activation. nih.gov Alternative catalysts based on other transition metals like copper and iron have also been explored for similar benzylic esterifications. organic-chemistry.org

| Catalyst System | Oxidant | Proposed Key Intermediate | Reference |

| Pd(OAc)₂ | PhI(OAc)₂ | γ-Aminoalkyl-Palladium(IV) species | nih.gov |

| Pd NPs on N-doped C | None (dehydrogenative) | Organopalladium intermediate | researchgate.net |

| Ionic Iron(III) complexes | Di-tert-butyl peroxide | Benzylic radical | organic-chemistry.org |

| Copper(II) | TBHP | Benzylic radical | organic-chemistry.org |

This table is interactive. Click on the headers to sort.

The functional groups of this compound—the nitrile and the ester—are susceptible to both acid- and base-catalyzed transformations, primarily hydrolysis.

Acid-Catalyzed Hydrolysis of the Nitrile Group: Under acidic aqueous conditions, the nitrile group can be hydrolyzed to first a benzamide and then, upon further reaction, to a carboxylic acid. chemistrysteps.com The mechanism for the first stage (formation of 3-(acetoxymethyl)benzamide) is as follows:

Protonation: The nitrogen atom of the nitrile group is protonated by the acid, which significantly increases the electrophilicity of the nitrile carbon. semanticscholar.orgpearson.comyoutube.com

Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the activated nitrile carbon. pearson.comrsc.org

Deprotonation/Tautomerization: A proton is lost from the oxygen atom, and a subsequent proton transfer from the acid catalyst to the nitrogen atom occurs. Tautomerization of the resulting intermediate yields the protonated amide, which then loses a proton to give the amide product. chemistrysteps.compearson.com

Base-Catalyzed Hydrolysis of the Ester Group (Saponification): The ester group can be readily hydrolyzed under basic conditions. This classic saponification reaction proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 3-cyanobenzyl alkoxide as the leaving group.

Proton Transfer: The alkoxide is a strong base and deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and 3-cyanobenzyl alcohol. An acidic workup is required to protonate the carboxylate and yield the final carboxylic acid product.

Computational Chemistry and Molecular Modeling Studies

Computational methods, especially those based on quantum mechanics, are powerful tools for investigating the electronic properties and reaction energetics of molecules like this compound, providing insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular and electronic structure of organic compounds. For this compound, DFT calculations can elucidate the influence of the acetoxymethyl and cyano groups on the aromatic ring's reactivity.

The cyano group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP) and calculating atomic charges (e.g., Hirshfeld charges), identifying electron-rich and electron-poor regions of the molecule. epa.gov

The reactivity of the nitrile group itself can also be assessed. The activation energy (Ea) for the reaction of various substituted benzonitriles with nucleophiles has been calculated using DFT, showing a good correlation between the calculated energy barriers and experimental reactivity. nih.gov Electron-withdrawing substituents on the ring are predicted to lower the activation energy for nucleophilic attack at the nitrile carbon, making it more reactive. nih.gov

| Compound | Substituent Nature | Relative Reactivity toward Nucleophiles | Reference |

| 4-Aminobenzonitrile | Electron-Donating | Low | nih.gov |

| Benzonitrile (B105546) | Neutral | Intermediate | nih.gov |

| 4-Chlorobenzonitrile | Electron-Withdrawing | High | nih.gov |

This table is interactive and provides a qualitative comparison based on DFT studies of related compounds.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can predict the molecule's behavior in various reactions. The LUMO is often centered around the electron-deficient nitrile group and aromatic ring, indicating susceptibility to nucleophilic attack, while the HOMO distribution indicates likely sites for oxidation or electrophilic attack.

Computational chemistry allows for the detailed study of reaction mechanisms by locating and characterizing the transition states (TS) that connect reactants to products. By calculating the energy of reactants, transition states, and products, a complete potential energy surface for a reaction can be constructed.

For the formation or transformation of this compound, transition state analysis can:

Determine Activation Barriers: The energy difference between the reactants and the transition state (the activation energy, ΔG‡) determines the reaction rate. Comparing the activation barriers for competing pathways (e.g., radical vs. organometallic C-H activation) can predict which mechanism is kinetically favored under specific conditions. mdpi.com

Elucidate TS Structure: The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes. For instance, in a nucleophilic substitution at the benzylic carbon, the TS structure can reveal whether the mechanism is closer to a concerted (Sₙ2-like) or a stepwise (Sₙ1-like) pathway. rsc.org

Analyze Substituent Effects: Theoretical studies on related benzylic systems show that electron-withdrawing or electron-donating substituents on the benzene ring can significantly alter the energy and structure of the transition state. For example, in the solvolysis of substituted benzyl chlorides, electron-withdrawing groups were found to influence the transition state structure consistent with an anti-Hammond effect for a concerted displacement reaction. nih.gov This knowledge is directly applicable to understanding the reactivity of the benzylic position in this compound.

By combining these computational approaches, a detailed and quantitative understanding of the mechanistic landscape for this compound can be achieved.

Conformational Analysis and Molecular Dynamics Simulations of Related Systems

While specific conformational analyses and molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, significant insights can be drawn from theoretical studies on structurally related molecules such as toluene, acetic acid, and substituted benzonitriles. pku.edu.cnresearchgate.netresearchgate.netnih.gov Computational methods like Density Functional Theory (DFT) and MD simulations are powerful tools for exploring the conformational landscape, structural dynamics, and intermolecular interactions of such molecules. pku.edu.cnresearchgate.netresearchgate.net

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds: the bond connecting the benzene ring to the benzylic methylene (B1212753) group (Car-CH2), the bond between the methylene group and the ester oxygen (CH2-O), and the bond between the ester oxygen and the carbonyl carbon (O-C=O).

Theoretical studies on substituted benzonitriles indicate that the nitrile group and other substituents on the benzene ring can influence the molecule's geometrical and electronic properties. pku.edu.cn For this compound, the primary conformational questions would revolve around the orientation of the acetoxymethyl group relative to the plane of the benzene ring. Molecular mechanics and quantum chemistry calculations on similar systems suggest that the lowest energy conformations would seek to minimize steric hindrance between the acetoxy group and the aromatic ring. derpharmachemica.com

Molecular dynamics simulations performed on analogous liquids like toluene and benzonitrile provide a picture of the dynamic behavior and intermolecular organization. researchgate.netacs.org Simulations of liquid toluene have shown that stack configurations of molecules are predominant. researchgate.net For benzonitrile, simulations have been used to accurately predict bulk properties like density and to study the nature of intermolecular interactions, which are influenced by its large molecular dipole moment. acs.org An MD simulation of this compound would likely reveal complex intermolecular interactions, including dipole-dipole interactions involving the nitrile and ester groups, and potential π-π stacking of the benzene rings. Such simulations are typically run using force fields like GROMOS96 or OPLS-AA, which are parameterized to reproduce the physicochemical properties of organic liquids. researchgate.netacs.org

Below is an interactive table summarizing typical parameters that would be used in a molecular dynamics simulation of a related liquid aromatic compound, such as toluene, which serves as a model for the substituted benzene core of this compound.

| Parameter | Value/Description | Purpose |

|---|---|---|

| Force Field | GROMOS96 / OPLS-AA | Defines the potential energy function of the system, describing bond lengths, angles, dihedrals, and non-bonded interactions. |

| Ensemble | NpT (Isothermal-Isobaric) | Maintains constant number of particles (N), pressure (P), and temperature (T), mimicking laboratory conditions. |

| Temperature | 298 K - 350 K | The temperature range for the simulation, often chosen to study properties under ambient or elevated conditions. researchgate.net |

| Pressure | 1 atm (0.1 MPa) | The pressure at which the simulation is run. researchgate.net |

| Time Step | 1 - 2 fs | The small time interval at which Newton's equations of motion are integrated. |

| Simulation Box | Cubic, containing ~1000-7500 molecules | A periodic box containing a representative number of molecules to simulate bulk liquid properties. jafmonline.net |

These simulations can calculate various properties, including density, vaporization enthalpy, viscosity, and self-diffusion coefficients, and provide a detailed view of the liquid's structure at the molecular level. researchgate.net

In Situ Spectroscopic Studies for Mechanistic Insights (e.g., UV-Vis Absorption Spectroscopy, EPR)

In situ spectroscopic techniques are invaluable for elucidating reaction mechanisms by detecting and characterizing transient intermediates. For reactions involving this compound, UV-Vis absorption spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy would be particularly insightful for studying processes like oxidation, hydrolysis, or radical-mediated transformations. rsc.orgrsc.orgresearchgate.net

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy can monitor reactions by tracking the appearance and disappearance of species with distinct chromophores. kuleuven.be The benzonitrile moiety in this compound has characteristic UV absorption bands. nist.gov Any reaction that alters the conjugation or electronic structure of the aromatic ring or its substituents could be followed using this technique.

For instance, in a hypothetical oxidation reaction at the benzylic position, intermediates such as a benzylic carbocation or a conjugated aldehyde could be detected. Benzylic carbocations are known to have strong absorption bands in the UV-Vis spectrum. Similarly, the formation of 3-cyanobenzaldehyde (B1676564) as an oxidation product would lead to a shift in the absorption maximum (λmax) due to the extension of the conjugated system. In situ UV-Vis studies allow for the real-time monitoring of reactant consumption and product formation, enabling kinetic analysis. researchgate.netuu.nl

The following interactive table presents hypothetical UV-Vis absorption data for plausible species in a reaction involving this compound, based on known data for similar aromatic compounds.

| Species | Hypothetical Reaction | Estimated λmax (nm) | Chromophore |

|---|---|---|---|

| This compound (Reactant) | - | ~230, ~275 | Substituted benzene ring |

| 3-Cyanobenzyl cation | SN1 Hydrolysis | ~300-320 | Benzylic carbocation |

| 3-Cyanobenzaldehyde | Benzylic Oxidation | ~250, ~290, ~330 | Benzaldehyde moiety |

| 3-Cyanobenzoic acid | Hydrolysis/Oxidation | ~240, ~285 | Benzoic acid moiety |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the most definitive method for detecting and characterizing paramagnetic species, such as free radicals. nih.govnih.gov In the context of this compound, reactions involving hydrogen atom abstraction from the benzylic methylene group would generate a 3-cyanobenzyl radical. This type of radical intermediate is central to many oxidation and polymerization mechanisms. rsc.orgacs.org

EPR can provide a wealth of information about a radical, including its identity, concentration, structure, and electronic environment. nih.govuni-halle.de The EPR spectrum of the 3-cyanobenzyl radical would be characterized by its g-factor and hyperfine coupling constants (hfs) arising from the interaction of the unpaired electron with magnetic nuclei (protons and nitrogen). The magnitude of the hyperfine splittings would reveal the distribution of the unpaired electron spin density across the molecule. rsc.org In situ EPR studies, often employing spin trapping techniques for short-lived radicals, can be used to confirm the presence of radical intermediates and to study their kinetics. nih.gov

The table below lists the expected EPR parameters for the 3-cyanobenzyl radical, estimated from data on related benzyl and nitrogen-centered radicals.

| Parameter | Description | Estimated Value |

|---|---|---|

| g-factor | Measures the radical's magnetic moment; characteristic of the radical type. | ~2.0026 - 2.0030 |

| a(α-H) | Hyperfine coupling constant for the two benzylic protons. | 15.0 - 16.5 G |

| a(ortho-H) | Hyperfine coupling constant for the two ortho protons. | 4.5 - 6.0 G |

| a(para-H) | Hyperfine coupling constant for the para proton. | 5.0 - 6.5 G |

| a(14N) | Hyperfine coupling constant for the nitrile nitrogen. | 1.0 - 2.0 G |

By combining these powerful in situ spectroscopic methods with theoretical calculations, a comprehensive mechanistic picture of reactions involving this compound can be developed, providing fundamental insights into its chemical reactivity.

Analytical and Spectroscopic Methodologies for Research on 3 Acetoxymethyl Benzonitrile and Its Derivatives

Chromatographic Separation and Purity Assessment Techniques

Chromatography is an indispensable tool for the separation and purification of compounds from complex reaction mixtures. The choice of technique depends on the properties of the analyte, such as polarity, volatility, and the scale of the purification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of benzonitrile (B105546) derivatives. sielc.comzodiaclifesciences.comzodiaclifesciences.com It is particularly useful for monitoring the progress of a chemical reaction and assessing the purity of the final product. A common approach involves reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

For compounds like 3-(acetoxymethyl)benzonitrile, a C18 column is often effective. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a modifier like sulfuric acid or phosphoric acid to improve peak shape and resolution. sielc.comhelixchrom.com Detection is commonly achieved using a UV detector, typically set at a wavelength around 210 nm or 220 nm, where the benzene (B151609) ring and nitrile group exhibit absorbance. sielc.comispub.com By analyzing aliquots of a reaction mixture over time, HPLC can track the consumption of starting materials and the formation of products, allowing for optimization of reaction conditions. Post-synthesis, the purity of this compound can be quantified by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Benzonitrile Derivatives

| Parameter | Value |

|---|---|

| Column | Primesep A, 4.6 x 150 mm, 5 µm sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Sulfuric Acid sielc.com |

| Detection | UV at 210 nm sielc.com |

| Analyte Example | Benzonitrile sielc.com |

Gas Chromatography (GC) is the preferred method for analyzing volatile organic compounds that may be present as impurities or byproducts in the synthesis of this compound. thermofisher.commassbank.jp These can include residual solvents like acetone (B3395972), toluene, or acetonitrile. d-nb.info The technique is highly sensitive and provides excellent resolution for separating volatile components. nih.gov

In a typical GC analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through a capillary column. thermofisher.commdpi.com The column, often coated with a stationary phase like a phenyl arylene polymer (e.g., DB-5MS), separates compounds based on their boiling points and interactions with the stationary phase. mdpi.com A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds due to its high sensitivity. thermofisher.comorgsyn.org For definitive identification of unknown volatile impurities, GC is often coupled with Mass Spectrometry (GC-MS). thermofisher.commdpi.com This hyphenated technique provides both retention time data from the GC and mass spectral data from the MS, allowing for confident structural assignment of the separated components. thermofisher.com

For the preparative purification of this compound on a laboratory scale, flash column chromatography is the most common and efficient method. wfu.edubiotage.com This technique uses a glass column packed with a solid stationary phase, most commonly silica (B1680970) gel (230-400 mesh), and a solvent system (mobile phase) is pushed through the column under moderate pressure, typically using compressed air. wfu.edu

The selection of an appropriate solvent system is crucial for achieving good separation and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). rsc.org A common strategy involves using a binary solvent system, such as a mixture of a nonpolar solvent like hexanes or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or acetonitrile. rsc.orgchemicalbook.com The polarity of the mobile phase is adjusted to achieve a retention factor (Rf) of approximately 0.3 for the desired compound on the TLC plate. The crude product is loaded onto the top of the silica gel column and the mobile phase is passed through, allowing the components to separate based on their differential adsorption to the silica gel. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. wfu.educhemicalbook.com

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide critical information.

In the ¹H NMR spectrum, the protons of the aromatic ring would appear in the region of 7.4-7.8 ppm. The exact chemical shifts and splitting patterns would depend on the substitution pattern. The two protons of the benzylic methylene (B1212753) group (CH₂) adjacent to the oxygen are expected to appear as a singlet around 5.1 ppm. The three protons of the acetyl methyl group (CH₃) would also be a singlet, appearing further upfield around 2.1 ppm.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The nitrile carbon (C≡N) typically resonates in the range of 115-120 ppm. rsc.org The carbons of the benzene ring would appear between 128 and 140 ppm, with the carbon attached to the nitrile group (ipso-carbon) being distinct. The carbonyl carbon of the acetate group is expected around 170 ppm. The benzylic methylene carbon (CH₂) should appear around 65 ppm, and the acetyl methyl carbon (CH₃) would be found at approximately 21 ppm. For more complex structures or to confirm assignments, 2D-NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be utilized to determine proton-proton and proton-carbon correlations, respectively.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Aromatic CH | 7.4 - 7.8 | 128 - 140 |

| -CH₂- | ~5.1 | ~65 |

| -CH₃ | ~2.1 | ~21 |

| C=O | - | ~170 |

| C≡N | - | ~118 |

| Aromatic C-CN | - | ~112 |

| Aromatic C-CH₂ | - | ~138 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted benzonitriles. rsc.orgsigmaaldrich.com

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₀H₉NO₂, the expected molecular weight is approximately 175.18 g/mol . nist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 175. A common fragmentation pathway would be the loss of the acetoxy group (•OCOCH₃) or acetic acid (CH₃COOH), leading to a prominent peak corresponding to the cyanobenzyl cation at m/z = 116. Another significant fragment would likely be the acetyl cation (CH₃CO⁺) at m/z = 43. d-nb.info

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. sigmaaldrich.com For this compound (C₁₀H₉NO₂), HRMS would be able to confirm this exact molecular formula by providing a mass measurement with very high precision, distinguishing it from other compounds with the same nominal mass. sigmaaldrich.comnist.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Acetone |

| Benzonitrile |

| Dichloromethane |

| Ethyl acetate |

| Helium |

| Hexanes |

| Nitrogen |

| Toluene |

| Water |

| 4-(Hydroxymethyl)benzonitrile |

| 3-Acetylbenzonitrile |